An In-depth Technical Guide to 4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5)
An In-depth Technical Guide to 4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of 4-Fluoro-3-methoxybenzaldehyde. It is intended to be a valuable resource for professionals in research, development, and quality control.
Core Properties and Specifications
4-Fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in organic synthesis.[1] Its fluorine and methoxy functional groups impart unique reactivity and make it a valuable building block for complex molecules.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Fluoro-3-methoxybenzaldehyde.
| Property | Value | Reference(s) |
| CAS Number | 128495-46-5 | [1][2][3] |
| Molecular Formula | C₈H₇FO₂ | [1][3][4] |
| Molecular Weight | 154.14 g/mol | [1][3][4] |
| Appearance | White to pale yellow or off-white powder/crystals.[1][5] | [1][5] |
| Melting Point | 58-62 °C (lit.) | [2][3][6] |
| Boiling Point | 93 °C at 4.5 Torr | [7][8] |
| Purity | ≥97% (Assay by GC), ≥98.5% (Assay by HPLC) | [1][3][5] |
| IUPAC Name | 4-fluoro-3-methoxybenzaldehyde | [4][5] |
| Synonyms | 3-Methoxy-4-fluorobenzaldehyde, 4-Fluoro-m-anisaldehyde | [1][4] |
| SMILES String | COC1=C(C=CC(=C1)C=O)F | [4][9] |
| InChI Key | NALVGTOMKSKFFV-UHFFFAOYSA-N | [3][4] |
Safety and Handling
4-Fluoro-3-methoxybenzaldehyde is classified as a hazardous substance.[6]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[6]
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Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.[6]
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][8] Keep in a dark place.[8]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] Use a dust mask if necessary.[6]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-Fluoro-3-methoxybenzaldehyde are provided below.
Synthesis from 4-Fluoro-3-methoxybenzyl alcohol
A common laboratory-scale synthesis involves the oxidation of the corresponding benzyl alcohol.[2]
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Caption: General workflow for the synthesis of 4-Fluoro-3-methoxybenzaldehyde.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (4-fluoro-3-methoxyphenyl)methanol (5.00 g, 0.03 mol) and manganese dioxide (33.4 g, 0.38 mol) in dichloromethane (100 mL).[2]
-
Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere.[2]
-
Reaction: Heat the mixture to a mild reflux and stir for 16 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[2]
-
Purification: Filter the suspension through a pad of Arbacel or Celite to remove the manganese dioxide solids.[2]
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield 4-Fluoro-3-methoxybenzaldehyde as a white solid (approx. 4.18 g, 85% yield).[2]
-
Characterization: Confirm the product identity and purity using ¹H NMR, melting point analysis, and elemental analysis.[2]
Analytical Characterization
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Data Analysis: The expected chemical shifts (δ) are:
Protocol:
-
Instrumentation: Use a standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. Purity is determined by the peak area percentage of the main component.
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Caption: Workflow for HPLC purity assessment of 4-Fluoro-3-methoxybenzaldehyde.
Applications in Drug Development and Organic Synthesis
4-Fluoro-3-methoxybenzaldehyde is a versatile intermediate, primarily utilized in the pharmaceutical and agrochemical industries.[1]
Intermediate for Pharmaceutical Ingredients
This compound is a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its structural features are often incorporated to enhance the metabolic stability and bioavailability of drug candidates. A notable, albeit structurally related, application is in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used to treat Chronic Obstructive Pulmonary Disease (COPD).[10] While not a direct precursor, the synthesis of Roflumilast often involves a similarly substituted benzaldehyde derivative, highlighting the importance of this chemical class.
Role in Phosphodiesterase-4 (PDE4) Inhibition Pathway
Derivatives synthesized from substituted benzaldehydes, like Roflumilast, function by inhibiting the PDE4 enzyme.
-
Mechanism of Action: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger.[11][12]
-
Signaling Cascade: By inhibiting PDE4, these drugs increase intracellular cAMP levels. Elevated cAMP leads to the activation of Protein Kinase A (PKA), which in turn modulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[13]
-
Therapeutic Effect: This cascade ultimately suppresses the release of inflammatory mediators, leading to the anti-inflammatory effects beneficial in treating diseases like COPD.[11]
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Caption: The cAMP signaling pathway and the inhibitory action of PDE4 inhibitors.
Use in Wittig Reaction
The aldehyde group of 4-Fluoro-3-methoxybenzaldehyde is highly reactive and readily participates in C-C bond-forming reactions like the Wittig reaction to synthesize alkenes.
Experimental Protocol: Synthesis of a Stilbene Derivative
-
Ylide Preparation: In a dry, nitrogen-flushed round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.1 equivalents), dropwise to generate the deep red phosphorus ylide.
-
Reaction: Dissolve 4-Fluoro-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
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Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to isolate the desired alkene product. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent mixture.[7]
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 4. CN105254559A - Preparation method for high-purity roflumilast - Google Patents [patents.google.com]
- 5. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 6. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum [chemicalbook.com]
- 9. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 10. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 12. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Phosphodiesterase 4 by FCPR03 Alleviates Chronic Unpredictable Mild Stress-Induced Depressive-Like Behaviors and Prevents Dendritic Spine Loss in Mice Hippocampi - PMC [pmc.ncbi.nlm.nih.gov]
